molecular formula C7H8F2N2O3S B12965096 4-(Difluoromethoxy)benzenesulfonohydrazide

4-(Difluoromethoxy)benzenesulfonohydrazide

Cat. No.: B12965096
M. Wt: 238.21 g/mol
InChI Key: WIGGMPJICKQHJD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzenesulfonohydrazide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further connected to a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 4-(Difluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

    Step 1: 4-(Difluoromethoxy)benzenesulfonyl chloride is dissolved in an appropriate solvent.

    Step 2: Hydrazine hydrate is added dropwise to the solution.

    Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

4-(Difluoromethoxy)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonohydrazide
  • 4-(Methoxy)benzenesulfonohydrazide
  • 4-(Chloromethoxy)benzenesulfonohydrazide

Uniqueness

4-(Difluoromethoxy)benzenesulfonohydrazide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C7H8F2N2O3S

Molecular Weight

238.21 g/mol

IUPAC Name

4-(difluoromethoxy)benzenesulfonohydrazide

InChI

InChI=1S/C7H8F2N2O3S/c8-7(9)14-5-1-3-6(4-2-5)15(12,13)11-10/h1-4,7,11H,10H2

InChI Key

WIGGMPJICKQHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)NN

Origin of Product

United States

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